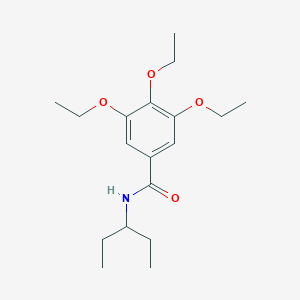![molecular formula C19H19NO B5712009 N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)
N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline, commonly known as MNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNA is a member of the family of naphthalene-based compounds, which have been extensively studied for their diverse properties and applications.
Mecanismo De Acción
The mechanism of action of MNA is not fully understood, but it is believed to act as a photochromic molecule, meaning that it can undergo a reversible change in color upon exposure to light. This property makes MNA useful for imaging applications, as it can be used to track the movement of molecules in cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNA are not well studied, but it is believed to be non-toxic and relatively stable under physiological conditions. This makes it a promising candidate for use in biomedical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNA in lab experiments is its photochromic properties, which make it useful for imaging applications. Additionally, MNA is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using MNA is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for MNA research. One area of interest is the development of new organic semiconductors based on MNA, which could have applications in electronic devices such as solar cells and transistors. Another area of interest is the use of MNA as a fluorescent probe for imaging applications in biology and medicine. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of MNA, which could lead to new applications in biomedical research.
Métodos De Síntesis
The synthesis of MNA involves the reaction of 4-methoxy-1-naphthaldehyde and 3-methylaniline in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of MNA as a yellow solid. The purity of MNA can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
MNA has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, MNA has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, MNA has been used as a dopant in organic light-emitting diodes (OLEDs), resulting in improved device performance. In biomedical research, MNA has been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-6-5-7-16(12-14)20-13-15-10-11-19(21-2)18-9-4-3-8-17(15)18/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVUAEPLHGXLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)



![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)
![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)

![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)